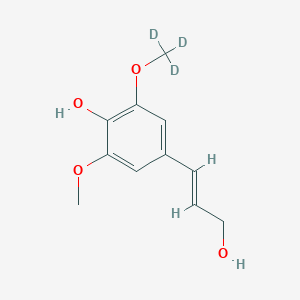
Sinapyl alcohol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinapyl alcohol-d3 is a deuterated form of sinapyl alcohol, which is an organic compound structurally related to cinnamic acid. It is biosynthesized via the phenylpropanoid biochemical pathway, with sinapaldehyde as its immediate precursor. Sinapyl alcohol is one of the monolignols, which are precursors to lignin or lignans . The deuterated version, this compound, is often used in scientific research to trace and study the metabolic pathways and reactions involving sinapyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sinapyl alcohol-d3 typically involves the deuteration of sinapyl alcohol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is crucial, and it is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Sinapyl alcohol-d3 undergoes various chemical reactions, including:
Oxidation: Sinapyl alcohol can be oxidized to sinapaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Sinapyl alcohol can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sinapaldehyde.
Reduction: Sinapyl alcohol.
Substitution: Sinapyl esters or ethers.
Wissenschaftliche Forschungsanwendungen
Sinapyl alcohol-d3 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studies involving lignin biosynthesis and degradation.
Biology: It helps in understanding the metabolic pathways of phenylpropanoids in plants.
Medicine: Research on its anti-inflammatory and antinociceptive properties is ongoing.
Industry: It is used in the production of deuterated compounds for NMR spectroscopy and other analytical techniques
Wirkmechanismus
Sinapyl alcohol-d3 exerts its effects through its incorporation into lignin biosynthesis. The compound is converted into sinapyl alcohol by the enzyme sinapyl alcohol dehydrogenase (SAD). This enzyme catalyzes the reduction of sinapaldehyde to sinapyl alcohol, which is then polymerized into lignin. The deuterium atoms in this compound allow researchers to trace its incorporation and study the lignification process in detail .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coniferyl alcohol: Another monolignol involved in lignin biosynthesis.
p-Coumaryl alcohol: A monolignol that is a precursor to lignin.
Sinapinic acid: A related compound in the phenylpropanoid pathway.
Uniqueness
Sinapyl alcohol-d3 is unique due to its deuterium labeling, which allows for detailed tracing and analysis in metabolic studies. This isotopic labeling provides a distinct advantage in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
213.24 g/mol |
IUPAC-Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-6-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3 |
InChI-Schlüssel |
LZFOPEXOUVTGJS-VGIDZVCYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)/C=C/CO)OC)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















